molecular formula C21H23N3O2S B295306 N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B295306
M. Wt: 381.5 g/mol
InChI Key: NWWWUGGNWXUAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMTCP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTCP belongs to the class of tetrahydropyrimidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. However, it has been suggested that this compound inhibits cancer cell growth by inducing apoptosis through the activation of the caspase pathway. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. This compound's antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. This compound has been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase. This compound also reduces the levels of lactate dehydrogenase (LDH), which is a marker of cell damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its broad-spectrum antimicrobial activity. It is effective against both Gram-positive and Gram-negative bacteria as well as fungi. This compound also has low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its poor solubility in water, which can limit its application in certain experiments.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One of the directions is the optimization of its synthesis method to improve yield and purity. Another direction is the study of its potential applications in drug delivery systems. This compound's ability to disrupt cell membranes can be utilized to deliver drugs to specific cells. The study of this compound's potential applications in agriculture is also a promising area of research. Its antimicrobial activity can be utilized to develop new pesticides and fungicides.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its broad-spectrum antimicrobial activity, anti-inflammatory activity, and anticancer activity make it a potentially valuable compound in various fields. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be synthesized by the reaction of 2,3-dimethylaniline, 4-methoxybenzaldehyde, and 2-thioxo-4,5,6,7-tetrahydro-1H-pyrimidine-5-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yield and purity after purification by recrystallization.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown promising results in various scientific research applications. It has been studied extensively for its anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. This compound has also been shown to have antimicrobial activity against a wide range of bacteria and fungi.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-12-6-5-7-17(13(12)2)23-20(25)18-14(3)22-21(27)24-19(18)15-8-10-16(26-4)11-9-15/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27)

InChI Key

NWWWUGGNWXUAPV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)OC)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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